4-Benzyloxy-2,6-difluorobenzoic acid

Medicinal Chemistry Drug Design ADME Properties

4-Benzyloxy-2,6-difluorobenzoic acid (C14H10F2O3, MW 264.22) is a differentiated fluorinated building block. Its 4-benzyloxy group provides unique steric/electronic tuning critical for kinase inhibitor and nuclear receptor modulator optimization. It is the preferred Curtius rearrangement precursor to 4-benzyloxy-2,6-difluoroaniline, avoiding de novo route development. The 4-benzyloxy-2,6-difluorophenyl motif is patented in liquid crystal compositions for targeted mesophase and electro-optical performance. Source this metabolically stable, lipophilic scaffold to accelerate drug discovery and materials R&D.

Molecular Formula C14H10F2O3
Molecular Weight 264.228
CAS No. 335140-79-9
Cat. No. B2356926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2,6-difluorobenzoic acid
CAS335140-79-9
Molecular FormulaC14H10F2O3
Molecular Weight264.228
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
InChIKeyDLMDJHHWRKCELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyloxy-2,6-difluorobenzoic acid (CAS 335140-79-9): A Key Intermediate for Fluorinated Building Blocks in Drug Discovery


4-Benzyloxy-2,6-difluorobenzoic acid (C14H10F2O3, MW: 264.22) is a versatile, fluorinated aromatic building block widely used in medicinal chemistry and materials science [1]. Characterized by a benzoic acid core with fluorine atoms at the 2- and 6-positions and a benzyloxy group at the 4-position, it serves as a critical intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and liquid crystal components .

4-Benzyloxy-2,6-difluorobenzoic acid Substitution Risks: Why In-Class Analogs Cannot Guarantee Equivalent Performance


The specific substitution pattern of 4-Benzyloxy-2,6-difluorobenzoic acid is critical for its role in advanced synthesis and material properties. Unlike simpler 2,6-difluorobenzoic acid or its 4-hydroxy/methoxy analogs, the bulky, electron-rich benzyloxy group at the para-position provides unique steric and electronic tuning capabilities essential for optimizing ligand-receptor interactions in drug candidates [1] and for achieving specific mesomorphic behavior in liquid crystal applications [2]. Generic substitution with a non-fluorinated or differently substituted benzoic acid can lead to significant changes in metabolic stability, target selectivity, or phase transition temperatures, potentially causing failure in a multi-step synthetic route or altering the final product's performance characteristics.

Technical Differentiation Evidence for 4-Benzyloxy-2,6-difluorobenzoic acid (CAS 335140-79-9) Against Analogs


Lipophilicity and Metabolic Stability Enhancement via 4-Benzyloxy Substitution Over 4-Methoxy Analog

The 4-benzyloxy substitution in 4-Benzyloxy-2,6-difluorobenzoic acid significantly increases lipophilicity compared to the 4-methoxy analog (2,6-difluoro-4-methoxybenzoic acid). This is evidenced by the calculated LogP values and the well-established role of benzyloxy groups in enhancing metabolic stability and bioavailability of drug candidates . Specifically, the benzyloxy group acts as an isostere for metabolically labile aryl ethers and ketones, improving the drug-like properties of derived molecules [1].

Medicinal Chemistry Drug Design ADME Properties

Synthetic Utility as a Precursor to 4-Benzyloxy-2,6-difluoroaniline via Curtius Rearrangement

4-Benzyloxy-2,6-difluorobenzoic acid is a direct and convenient precursor for synthesizing 4-benzyloxy-2,6-difluoroaniline, a versatile building block in medicinal chemistry . A published synthetic pathway uses a Curtius-type rearrangement of the corresponding acyl azide derived from this acid [1]. This provides a specific, documented route to the valuable aniline derivative, distinguishing it from other fluorobenzoic acids which may not be as efficiently converted to the analogous aniline.

Organic Synthesis Methodology Building Blocks

Potential for Liquid Crystal Applications Differentiated from Simpler 2,6-Difluorobenzoic Acid

The structural features of 4-Benzyloxy-2,6-difluorobenzoic acid, combining a polarizable benzyloxy group with electron-withdrawing fluorine atoms, align with the design principles for ferroelectric or antiferroelectric liquid crystal components [1]. A patent application explicitly identifies difluorobenzoic acid derivatives with a 4-benzyloxy substitution pattern as suitable for use in liquid crystal compositions for display elements [2]. This application space is not open to simpler 2,6-difluorobenzoic acid, which lacks the extended aromatic core needed for mesogenic behavior.

Materials Science Liquid Crystals Fluorinated Compounds

Recommended Application Scenarios for 4-Benzyloxy-2,6-difluorobenzoic acid (CAS 335140-79-9) Based on Evidence


Synthesis of Novel Kinase Inhibitors and Nuclear Receptor Modulators

Procurement of 4-Benzyloxy-2,6-difluorobenzoic acid is justified for medicinal chemistry projects focused on optimizing the potency and selectivity of kinase inhibitors or nuclear receptor modulators. The unique combination of the 2,6-difluoro pattern and the 4-benzyloxy group provides a metabolically stable and lipophilic anchor point, as supported by its classification as a versatile small molecule scaffold and its structural relation to selective retinoid receptor agonists .

Synthesis of 4-Benzyloxy-2,6-difluoroaniline Building Blocks

This compound is the preferred starting material for synthesizing 4-benzyloxy-2,6-difluoroaniline via a validated Curtius rearrangement pathway [1]. Researchers requiring this specific aniline derivative should source the acid to ensure synthetic efficiency and avoid the need for de novo route development, which is not guaranteed for other 2,6-difluorobenzoic acid analogs.

Development of Fluorinated Liquid Crystal Materials

Use this compound as a key intermediate in the development of novel fluorinated liquid crystals for display technologies. The 4-benzyloxy-2,6-difluorophenyl motif is documented in patents for liquid crystal compositions, indicating its utility in achieving specific mesophase properties and electro-optical performance [2].

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